molecular formula C12H14N2O B1403970 (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1261061-19-1

(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Cat. No. B1403970
M. Wt: 202.25 g/mol
InChI Key: BPTLVNXOZVWAGH-NSHDSACASA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1 H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1 H)-ones and their reaction mechanisms .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol −1 .

Scientific Research Applications

  • Pharmacological and Biological Studies

    • Quinoxalines and fused ring systems show diverse pharmacological activities .
    • They have been synthesized via many different methods of synthetic strategies .
    • Some of the biological activities include antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
  • Chemical Profile and Multi-component Reactions

    • The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .
    • This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .
    • Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions .
  • Sulfonamide Group in Medicinal Chemistry

    • The sulfonamide group is a key moiety that plays a paramount role in both medicinal chemistry and organic chemistry due to their immense biological action .
    • A series of therapeutic agents contain a sulfonamide moiety in their chemical structures .
  • Transition Metal-Free C-3 Functionalization

    • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .
    • C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
    • Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .
  • Direct C–H Functionalization

    • The method uses g-C3N4 as a photocatalyst under air conditions and yields a variety of 3-hydroxyquinoxalin-2(1H)-ones by simple washing and filtration .
  • Transition Metal-Free C-3 Functionalization

    • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .
    • C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
    • Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .
  • Direct C–H Functionalization

    • The method uses g-C3N4 as a photocatalyst under air conditions and yields a variety of 3-hydroxyquinoxalin-2(1H)-ones by simple washing and filtration .

Future Directions

Future developments of multi-component reactions of quinoxalin-2(1 H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

properties

IUPAC Name

(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLVNXOZVWAGH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 2
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 3
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 4
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 5
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 6
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

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